molecular formula C10H14BrN3 B1373286 1-(5-Bromo-4-methylpyridin-2-yl)piperazine CAS No. 944582-93-8

1-(5-Bromo-4-methylpyridin-2-yl)piperazine

Cat. No.: B1373286
CAS No.: 944582-93-8
M. Wt: 256.14 g/mol
InChI Key: KMVMTDWWYHSLGI-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)piperazine is a piperazine derivative featuring a pyridine ring substituted with bromine and methyl groups at the 5- and 4-positions, respectively. Piperazine derivatives are widely studied due to their pharmacological versatility, including roles as serotonin receptor modulators, anticancer agents, and enzyme inhibitors.

Properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-8-6-10(13-7-9(8)11)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVMTDWWYHSLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674893
Record name 1-(5-Bromo-4-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944582-93-8
Record name 1-(5-Bromo-4-methyl-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944582-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-4-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)piperazine typically involves the reaction of 5-bromo-4-methyl-2-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are usually performed in acidic or basic aqueous solutions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts is commonly employed for reduction reactions.

Major Products Formed

    Nucleophilic substitution: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

    Chemical Biology: It is used in the design of chemical probes for studying biological pathways and processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity. The compound can interact with molecular targets such as enzymes, ion channels, or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action varies depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among piperazine derivatives lie in their substituents, which dictate receptor affinity, metabolic stability, and synthetic accessibility. Below is a comparative analysis:

Compound Name Substituents on Piperazine Core Key Functional Properties Biological Activity/Application
1-(5-Bromo-4-methylpyridin-2-yl)piperazine Pyridine (5-Br, 4-CH₃) Predicted high lipophilicity; bromine may enhance receptor binding via halogen interactions Potential 5-HT receptor modulation (inferred)
1-(3-Chlorophenyl)piperazine (mCPP) Phenyl (3-Cl) 5-HT1B/2C agonist; moderate selectivity Psychoactive effects, locomotor suppression
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) Phenyl (3-CF₃) 5-HT1B selectivity; high metabolic stability Serotonin receptor studies, anxiolytic potential
1-(4-Chlorobenzhydryl)piperazine Benzhydryl (4-Cl) Cytotoxic via cell cycle disruption Anticancer (IC₅₀: 0.5–10 μM across cell lines)
1-(2-Pyridinyl)piperazine Pyridine (unsubstituted) TRPV1 antagonist; moderate oral bioavailability Pain management, inflammation

Sources :

Receptor Binding and Selectivity

  • Serotonin Receptor Affinity :

    • TFMPP and mCPP exhibit selectivity for 5-HT1B (Ki = 6–20 nM) and 5-HT2C receptors, respectively. Substituents like CF₃ or Cl on the phenyl ring enhance subtype specificity .
    • The pyridine ring in This compound may shift binding toward 5-HT1A or dopaminergic receptors, as seen in related pyridinylpiperazines .
  • Cytotoxicity :

    • 1-(4-Chlorobenzhydryl)piperazine derivatives show potent growth inhibition (IC₅₀: 0.5–10 μM) in liver, breast, and colon cancer cells, attributed to the benzhydryl group’s hydrophobic interactions .
    • Bromine and methyl groups in the target compound may similarly enhance DNA intercalation or topoisomerase inhibition, though empirical data are needed.

Pharmacokinetic and Toxicity Profiles

    Biological Activity

    1-(5-Bromo-4-methylpyridin-2-yl)piperazine is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and findings from various studies.

    Chemical Structure and Properties

    This compound has the molecular formula C10H14BrN3C_{10}H_{14}BrN_3 and a molecular weight of 256.14 g/mol. The structure consists of a piperazine ring connected to a 5-bromo-4-methylpyridine moiety, contributing to its unique properties and biological interactions .

    Antimicrobial Properties

    Research indicates that compounds containing the piperazine moiety often exhibit antimicrobial activity. For instance, this compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial properties .

    Microorganism MIC (mg/mL) Activity
    Staphylococcus aureus0.0039 - 0.025Strong antibacterial
    Escherichia coli0.0039 - 0.025Strong antibacterial

    Central Nervous System (CNS) Targets

    In medicinal chemistry, this compound is utilized as a building block for synthesizing compounds aimed at treating CNS disorders. Its structural characteristics allow it to interact effectively with neurotransmitter systems .

    Case Studies and Research Findings

    • Antibacterial Activity : A study evaluated various synthesized alkaloids, including derivatives similar to this compound, revealing significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
    • Pharmacological Applications : Research highlighted the compound's role in developing new pharmaceuticals targeting CNS disorders, showcasing its utility in drug design .
    • Comparative Analysis : When compared to structurally similar compounds, such as 1-(5-Bromo-3-methylpyridin-2-yl)piperazine, the unique substitution pattern of this compound was noted to influence its reactivity and biological activity significantly .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(5-Bromo-4-methylpyridin-2-yl)piperazine
    Reactant of Route 2
    1-(5-Bromo-4-methylpyridin-2-yl)piperazine

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